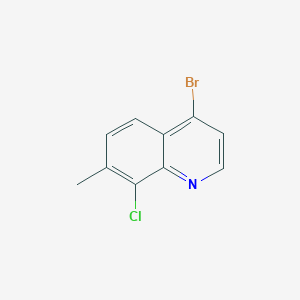

4-Bromo-8-chloro-7-methylquinoline

Description

BenchChem offers high-quality 4-Bromo-8-chloro-7-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-8-chloro-7-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

4-bromo-8-chloro-7-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3 |

InChI Key |

OBNTTXAFANYYAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=NC=CC(=C2C=C1)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Therapeutic Potential & Synthetic Utility of 4-Bromo-8-chloro-7-methylquinoline Scaffolds

Executive Summary

The 4-Bromo-8-chloro-7-methylquinoline scaffold (CAS: 1700192-55-7) represents a high-value pharmacophore intermediate for the synthesis of bioactive quinolines. Unlike the ubiquitous 7-chloroquinoline core found in first-generation antimalarials (e.g., Chloroquine), this tri-substituted scaffold offers a unique electronic and steric profile. The 8-chloro-7-methyl substitution pattern provides a specific lipophilic handle while modulating the pKa of the quinoline nitrogen, a critical factor in lysosomotropic drug design and kinase inhibitor binding affinity.

This guide details the chemical architecture, therapeutic applications, and validated synthetic protocols for leveraging this scaffold in lead optimization campaigns.

Chemical Architecture & Reactivity Analysis

Understanding the regioselective reactivity of this scaffold is paramount for designing efficient synthetic routes.

The 4-Bromo "Warhead"

The bromine atom at the C4 position is the primary site for functionalization. It is significantly more reactive toward nucleophilic aromatic substitution (

-

Reactivity Driver: The varying electronegativity of the heterocyclic nitrogen activates the C4 position.

-

Selectivity: The bond dissociation energy (BDE) of C-Br is lower than C-Cl, allowing chemoselective replacement of the C4-Br without disturbing the C8-Cl handle.

The 8-Chloro-7-Methyl Motif

This specific substitution pattern is not merely decorative; it serves distinct medicinal chemistry functions:

-

8-Chloro (Peri-effect): Positioned peri to the ring nitrogen, the chlorine atom exerts a steric and electronic influence that lowers the basicity of the quinoline nitrogen. This is crucial for tuning the accumulation of the drug in acidic compartments (e.g., the parasite food vacuole in malaria).

-

7-Methyl (Lipophilic Block): The methyl group increases the overall lipophilicity (

) and blocks the C7 position from metabolic oxidation. Furthermore, it creates a "buttressing effect" against the C8-chlorine, potentially locking the conformation of substituents.

Therapeutic Applications

Next-Generation Antimalarials

Resistance to Chloroquine is largely driven by the PfCRT transporter, which effluxes the drug. Modifying the quinoline core is a proven strategy to overcome this.

-

Strategy: Displacement of the 4-Br with diamine side chains (e.g., N1,N1-diethylpentane-1,4-diamine) yields "Reversed Chloroquine" analogs.

-

Mechanism: The 8-chloro substituent alters the

-stacking interaction with free heme (ferriprotoporphyrin IX), potentially restoring activity against resistant strains.

Kinase Inhibitors (Oncology)

Quinoline cores are privileged scaffolds for Type I and Type II kinase inhibitors (e.g., Bosutinib, Lenvatinib).

-

Targeting: The 4-position is typically coupled with an aniline or heteroaryl amine to form the hinge-binding motif.

-

Selectivity: The 7-methyl group can project into the solvent-exposed region or a hydrophobic pocket (gatekeeper residue), depending on the kinase, improving selectivity profiles.

Antimicrobial & Antitubercular Agents

Following the success of Bedaquiline (a diarylquinoline), there is renewed interest in substituted quinolines for TB.

-

Application: The 4-Bromo-8-chloro-7-methylquinoline scaffold serves as a precursor for constructing diarylquinoline analogs via Suzuki coupling at C4, exploring new chemical space around the ATP synthase target.

Validated Experimental Protocols

The following protocols are designed for high reproducibility and scalability.

Protocol A: Amination (Synthesis of 4-Aminoquinolines)

Use this protocol to attach aliphatic or aromatic amines to the C4 position.

Reagents:

-

Scaffold: 4-Bromo-8-chloro-7-methylquinoline (1.0 eq)[1]

-

Nucleophile: Primary or Secondary Amine (1.2 - 1.5 eq)

-

Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for unreactive amines.

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional but recommended to activate the quinoline.

Step-by-Step Methodology:

-

Preparation: In a dry pressure vial, dissolve 1.0 mmol of 4-Bromo-8-chloro-7-methylquinoline in 3 mL of anhydrous EtOH.

-

Addition: Add 1.2 mmol of the desired amine. If the amine is a hydrochloride salt, add 2.5 eq of Diisopropylethylamine (DIPEA).

-

Activation: Add 10 mol% pTSA. This protonates the ring nitrogen, making C4 more electrophilic.

-

Reaction: Seal the vial and heat to 85°C (for aliphatic amines) or 120°C (for anilines) for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Cool to room temperature.

-

If solid precipitates: Filter and wash with cold ether.

-

If solution: Dilute with EtOAc, wash with saturated

(to remove pTSA), water, and brine.

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Use this protocol to install aryl or heteroaryl groups at C4.

Reagents:

-

Scaffold: 4-Bromo-8-chloro-7-methylquinoline (1.0 eq)[1]

-

Boronic Acid/Ester: Arylboronic acid (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a reaction tube with nitrogen or argon.

-

Loading: Add scaffold (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

-

Solvent: Add 4 mL of degassed 1,4-dioxane and 1.5 mL of 2.0 M

. -

Reaction: Heat at 90–100°C for 2–6 hours under inert atmosphere.

-

Scavenging: Filter through a celite pad to remove Palladium black. Wash with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Visualization of Reaction Logic & SAR

Diagram 1: Functionalization Pathways

This decision tree illustrates the divergent synthesis pathways available from the core scaffold.

Caption: Divergent synthesis pathways utilizing the chemoselective reactivity of the C4-Bromine.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Mapping the specific roles of the substituents on the quinoline ring.

Caption: SAR map detailing the pharmacophoric contributions of the 4, 7, and 8 positions.

Quantitative Data Summary

Table 1: Comparative Reactivity & Properties

| Property | 4-Bromo-8-chloro-7-methyl | 4,7-Dichloroquinoline (Standard) | Impact on Synthesis |

| C4 Leaving Group | Bromine ( | Chlorine ( | Higher Reactivity: Br is a better leaving group, allowing milder conditions. |

| C8 Substituent | Chlorine | Hydrogen | Steric Hindrance: 8-Cl may slow down reactions at C7 but stabilizes N1. |

| C7 Substituent | Methyl | Chlorine | Lipophilicity: Methyl increases logP; Chlorine is electron-withdrawing. |

| Nitrogen Basicity | Reduced (due to 8-Cl) | Moderate | Drug Accumulation: Affects lysosomal trapping efficiency. |

References

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Source: Durham University / ACS. URL:[Link]

-

Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Source: National Institutes of Health (NIH). URL:[Link]

-

U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics. (Synthesis of 8-chloro-7-methylquinoline core). Source: ACS Omega. URL:[Link]

-

Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline. Source: MDPI (Pharmaceuticals). URL:[Link]

Sources

The Synthesis of Halogenated Quinolines: A Technical Guide for the Modern Chemist

Introduction: The Enduring Significance of Halogenated Quinolines

The quinoline scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical and biological properties, often enhancing potency and providing metabolic stability. This has made halogenated quinolines indispensable in drug discovery, with iconic examples including the antimalarial drugs chloroquine and mefloquine.[1][2] Halogen atoms also serve as versatile synthetic handles, enabling further molecular elaboration through modern cross-coupling reactions, thus opening avenues for the creation of novel chemical entities.[3]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing halogenated quinolines. We will delve into the mechanistic underpinnings of classical cyclization reactions, explore the regiochemical nuances of direct halogenation, and detail modern C-H functionalization approaches. Each section is designed to offer not just a list of reactions, but a deeper understanding of the causality behind experimental choices, empowering the reader to select and optimize the most suitable synthetic route for their target molecule.

Part 1: Building the Core Scaffold - Cyclization Strategies

The most established methods for synthesizing the quinoline ring system involve the cyclization of aniline precursors. By employing halogenated anilines or appropriately substituted carbonyl compounds, these classical name reactions provide a robust and versatile entry into the world of halogenated quinolines.

The Skraup and Doebner-von Miller Reactions: A Tale of Two α,β-Unsaturated Systems

The Skraup synthesis, first reported in 1880, is a powerful yet often aggressive method for quinoline synthesis.[4][5] It involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[4][5] The key to this reaction is the in-situ dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[4]

The mechanism proceeds via a Michael addition of the aniline to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. This intermediate is then oxidized to the aromatic quinoline.[4] The reaction is notoriously exothermic and can be violent; however, the inclusion of ferrous sulfate (FeSO₄) can help to moderate the reaction rate.[5] By starting with a halogenated aniline, a variety of halogenated quinolines can be prepared.[6]

The Doebner-von Miller reaction is a related and generally milder alternative. It utilizes pre-formed α,β-unsaturated aldehydes or ketones in the presence of a Brønsted or Lewis acid catalyst.[7][8][9] This approach offers greater control as the α,β-unsaturated carbonyl compound can be varied, allowing for the synthesis of a wider range of substituted quinolines.[8]

Mechanism of the Skraup/Doebner-von Miller Reaction

Caption: A typical experimental workflow for the Friedländer synthesis.

| Reaction | Starting Materials | Key Reagents | Halogen Placement | Typical Products |

| Skraup | Halogenated Aniline, Glycerol | H₂SO₄, Oxidizing Agent | Benzene Ring | Substituted Quinolines [6] |

| Doebner-Miller | Halogenated Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted) | Benzene Ring | Substituted Quinolines [8][9] |

| Combes | Halogenated Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | Benzene Ring | 2,4-Disubstituted Quinolines [10][11] |

| Friedländer | Halogenated 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base Catalyst | Benzene Ring | Polysubstituted Quinolines [12][13] |

Table 1. Comparison of Classical Cyclization Strategies for Halogenated Quinoline Synthesis.

Part 2: Direct Halogenation of the Quinoline Scaffold

Direct halogenation of the pre-formed quinoline ring is an atom-economical approach to introduce halogen atoms. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging due to the complex electronics of the heterocyclic system.

Electrophilic Aromatic Substitution: Regioselectivity Rules

The quinoline ring system consists of a more electron-rich benzene ring and a more electron-deficient pyridine ring. [14]Under acidic conditions, the pyridine nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, including halogenation, preferentially occurs on the benzene ring at positions C5 and C8. [14]The precise ratio of C5 to C8 substitution is influenced by the reaction conditions and the presence of other substituents on the ring. Halogenation of the pyridine ring is more difficult and typically requires harsher conditions.

Modern C-H Halogenation Methods

Recent advances have focused on developing milder and more selective direct C-H halogenation methods. Metal-free protocols using inexpensive and readily available halogenating agents like trihaloisocyanuric acids (TCCA, TBCA, TICA) have gained prominence. [15][16]These reactions often proceed at room temperature and are tolerant of a wide range of functional groups. [15][16] A particularly powerful strategy involves the use of a directing group at the C8 position, such as an amide or an alkoxy group. This approach allows for the regioselective halogenation of the remote C5 position, which is often difficult to achieve through classical methods. [15][16]

Experimental Protocol: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide [15]

-

Setup: To a round-bottom flask open to the air, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

-

Stirring: Stir the mixture at room temperature to ensure dissolution.

-

Reagent Addition: Add trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 equiv.) to the solution.

-

Reaction: Continue stirring at room temperature for approximately 15 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-chloro-N-(quinolin-8-yl)acetamide.

Part 3: Halogen Introduction via Functional Group Interconversion

The Sandmeyer Reaction: From Amine to Halide

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide. [17][18][19][20]The process involves two key steps:

-

Diazotization: The aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt. [18]2. Displacement: The diazonium salt is then treated with a copper(I) halide (CuCl, CuBr) to yield the corresponding aryl halide. [17][19]The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. [17] This method is exceptionally useful for placing a halogen at a specific position on the quinoline ring, provided the corresponding aminoquinoline is accessible.

Mechanism of the Sandmeyer Reaction

Caption: A simplified mechanism of the Sandmeyer reaction on an aminoquinoline.

From Hydroxyquinolines to Chloroquinolines

Hydroxyquinolines, particularly those with hydroxyl groups at the 2- or 4-positions (which exist as the quinolinone tautomers), are important precursors for chloroquinolines. These can be readily converted to their corresponding chloro-derivatives using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). [21]2- and 4-chloroquinolines are highly valuable intermediates because the chlorine atoms at these positions are activated towards nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. [21][22]This reactivity is the cornerstone of the synthesis of many 4-aminoquinoline drugs, including chloroquine. [23][24][25] Synthesis of Chloroquine: The industrial synthesis of chloroquine famously relies on the reaction of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane. [24]The 4,7-dichloroquinoline precursor is itself prepared from a halogenated aniline via a cyclization reaction followed by chlorination of the resulting 4-quinolinone. [26]

Conclusion and Future Outlook

The synthesis of halogenated quinolines is a mature field, yet one that continues to evolve. Classical cyclization reactions remain the workhorses for constructing the core scaffold, offering reliability and scalability. However, their often harsh conditions can limit functional group tolerance. The direct halogenation of quinolines, once hampered by poor regioselectivity, has been revitalized by modern C-H functionalization techniques that offer milder conditions and unprecedented control, particularly through the use of directing groups. Functional group interconversions, such as the venerable Sandmeyer reaction, provide indispensable, regiochemically precise routes to specific isomers.

For the modern researcher, the choice of synthetic strategy will be dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the demand for novel, complex molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of halogenated quinolines will undoubtedly remain an active and vital area of chemical research.

References

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (URL: [Link])

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (URL: [Link])

-

Recent Advances in C–H Functionalization. (URL: [Link])

-

Synthesis of chloroquine and hydroxychloroquine. (URL: [Link])

-

A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (URL: [Link])

-

Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. (URL: [Link])

-

Doebner-Miller Reaction - SynArchive. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])

-

A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (URL: [Link])

-

The Skraup Synthesis of Quinolines. (URL: [Link])

-

Doebner–Miller reaction - Wikipedia. (URL: [Link])

-

Friedländer synthesis - Wikipedia. (URL: [Link])

-

01 SYNTHESIS OF MEFLOQUINE AND CHLOROQUINE. (URL: [Link])

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (URL: [Link])

-

Different catalytic approaches of Friedländer synthesis of quinolines. (URL: [Link])

-

Combes Quinoline Synthesis. (URL: [Link])

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (URL: [Link])

-

THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (URL: [Link])

-

Combes synthesis of quinolines. (URL: [Link])

-

Combes quinoline synthesis - Wikipedia. (URL: [Link])

- US6103904A - Skraup reaction process for synthesizing quinolones. (URL: )

-

Chloroquine - Wikipedia. (URL: [Link])

-

The Friedländer Synthesis of Quinolines. (URL: [Link])

-

Skraup reaction - Wikipedia. (URL: [Link])

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (URL: [Link])

-

Chloroquine and mefloquine enantiomers. (URL: [Link])

-

Doebner-Miller reaction and applications. (URL: [Link])

-

Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (URL: [Link])

-

-

SANDMEYERS REACTION. (URL: [Link])

-

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (URL: [Link])

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (URL: [Link])

-

Sandmeyer Reaction - experimental procedure and set up.. (URL: [Link])

-

Electrophilic substitution reaction in quinoline and isoquinoline. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (URL: [Link])

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 10. iipseries.org [iipseries.org]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 15. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 16. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. pharmdguru.com [pharmdguru.com]

- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sandmeyer Reaction [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. Chloroquine - Wikipedia [en.wikipedia.org]

- 25. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 26. researchgate.net [researchgate.net]

Biological activity profile of 4-Bromo-8-chloro-7-methylquinoline

An In-Depth Technical Guide to the Biological Activity Profile of 4-Bromo-8-chloro-7-methylquinoline

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data on the biological activity of 4-Bromo-8-chloro-7-methylquinoline is not extensively available in peer-reviewed literature. This guide, therefore, provides a predictive profile based on the well-established biological activities of the quinoline scaffold and its halogenated derivatives. It further outlines a comprehensive, field-proven workflow for the systematic evaluation of this compound's therapeutic potential.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is present in a multitude of natural products and synthetic compounds, granting them a vast array of pharmacological properties.[1][3][4] The adaptability of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of biological activity and the development of potent and selective therapeutic agents.[1][2] Consequently, quinoline derivatives have been rigorously investigated for a wide range of diseases, leading to several approved drugs for conditions including cancer, malaria, and bacterial infections.[2][5]

The subject of this guide, 4-Bromo-8-chloro-7-methylquinoline, is a halogenated derivative with substituents that are known to significantly influence biological activity. The strategic placement of bromo, chloro, and methyl groups suggests a compound designed to interact with specific biological targets, making its biological characterization a compelling endeavor for drug discovery.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Bromo-8-chloro-7-methylquinoline is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol |

| CAS Number | 1070879-42-3 |

| Physical Form | Solid |

Note: Some data may be predicted or based on isomeric structures due to limited experimental data for this specific compound.

Plausible Synthetic Pathway

The synthesis of 4-Bromo-8-chloro-7-methylquinoline can be approached through a multi-step process, likely involving the construction of the quinoline core followed by sequential halogenation. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for halogenated quinolines.

Predicted Biological Activities and Mechanistic Rationale

Based on extensive research into analogous quinoline derivatives, 4-Bromo-8-chloro-7-methylquinoline is predicted to exhibit a range of biological activities, primarily in the realms of oncology and microbiology.

Anticancer Potential

Quinoline derivatives are a significant class of compounds in oncology research.[1] Their anticancer effects are often mediated through various mechanisms of action.[1][3]

-

Kinase Inhibition: A primary mechanism for the anticancer activity of quinolines is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] The halogenated quinoline core can act as a scaffold to position substituents that interact with the ATP-binding pocket of kinases.

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3] Some quinoline derivatives are also known to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during cellular processes.

-

Induction of Apoptosis: Many quinoline-based anticancer agents have been shown to induce programmed cell death (apoptosis) in cancer cells.[2] This can occur through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

Antimicrobial Activity

The quinoline scaffold is also a key component of many antimicrobial agents.[2][4]

-

Antibacterial Action: Fluoroquinolones, a major class of antibiotics, are based on the quinoline structure. They typically act by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication. The halogen substituents on 4-Bromo-8-chloro-7-methylquinoline may enhance its antibacterial properties.[6]

-

Antifungal and Antiprotozoal Effects: Various quinoline derivatives have demonstrated activity against a range of fungi and protozoa, including the malaria parasite Plasmodium falciparum.[2] The mechanisms of action are diverse but can involve disruption of cellular membranes and inhibition of essential metabolic pathways.

Proposed Experimental Workflow for Biological Profiling

To empirically determine the biological activity profile of 4-Bromo-8-chloro-7-methylquinoline, a systematic screening cascade is proposed.

Caption: Conceptual cascade for the biological evaluation of the compound.

In Vitro Cytotoxicity Assays

The initial step in assessing anticancer potential is to evaluate the compound's cytotoxicity against a panel of human cancer cell lines.[7]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of 4-Bromo-8-chloro-7-methylquinoline (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

A similar protocol can be followed for the Sulforhodamine B (SRB) assay, which measures cell protein content.[8]

Antimicrobial Screening

To evaluate antimicrobial activity, the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi should be determined.

Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a series of twofold dilutions of 4-Bromo-8-chloro-7-methylquinoline in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action Studies

If significant activity is observed in the initial screens, further studies are required to elucidate the mechanism of action.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[9]

-

Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining and caspase activity assays to confirm the induction of apoptosis.[7]

-

Kinase Inhibition Assays: Screen the compound against a panel of kinases to identify potential molecular targets.

-

DNA Interaction Studies: Use techniques like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism to investigate the compound's ability to bind to DNA.[9]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | TBD |

| A549 | Lung | TBD |

| HCT116 | Colon | TBD |

| K-562 | Leukemia | TBD |

Table 2: Hypothetical Antimicrobial Activity Data

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | TBD |

| Escherichia coli | Gram-negative Bacteria | TBD |

| Candida albicans | Fungus | TBD |

TBD: To Be Determined

Conclusion and Future Directions

4-Bromo-8-chloro-7-methylquinoline represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural features suggest a strong potential for both anticancer and antimicrobial activities. The experimental workflow outlined in this guide provides a robust framework for systematically characterizing its biological profile. Positive results from these studies would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models, and preclinical safety and toxicology assessments. The exploration of such halogenated quinolines is a critical endeavor in the ongoing search for new and effective treatments for a multitude of diseases.

References

- Slideshare. (n.d.). In vitro methods of screening of anticancer agents | PPTX.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.

- BenchChem. (n.d.). The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery.

- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373-19403.

- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.

- ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.

- Bentham Science. (2020). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives.

- (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.

- PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.

- PMC. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.

- ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity.

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.

- (n.d.). Review on recent development of quinoline for anticancer activities.

- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.

- MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

- PMC. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-8-chloro-7-methylquinoline: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds, including numerous FDA-approved drugs.[1][2] This guide focuses on a specific, highly functionalized derivative, 4-Bromo-8-chloro-7-methylquinoline , a trifunctionalized building block offering medicinal chemists a powerful tool for crafting complex molecular architectures. Its distinct reactivity at three key positions allows for sequential and site-selective modifications, making it an invaluable precursor for generating diverse chemical libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[1][3] This document provides a comprehensive overview of its synthesis, characterization, reactivity, and strategic application in drug discovery workflows, grounded in established chemical principles and supported by detailed experimental protocols.

Core Characteristics and Strategic Importance

4-Bromo-8-chloro-7-methylquinoline is a solid, halogenated heterocyclic compound.[4] Its strategic value in medicinal chemistry stems from the orthogonal reactivity of its three functional handles: the 4-bromo, 8-chloro, and 7-methyl groups. This trifunctional nature provides a platform for controlled, stepwise diversification.

-

The 4-Bromo Position: This position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the facile introduction of a wide range of aryl, heteroaryl, and amine substituents, which are often crucial for modulating potency, selectivity, and pharmacokinetic properties.

-

The 8-Chloro Position: The chloro group at the 8-position offers a secondary site for modification. While generally less reactive than the bromo group in cross-coupling reactions, it can be targeted under more forcing conditions or via alternative chemistries, enabling further structural elaboration.[7]

-

The 7-Methyl Group: The methyl group can be a site for metabolic oxidation or can be functionalized via radical reactions, providing another avenue for structural modification to fine-tune the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[7][8]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | [9] |

| Molecular Weight | 256.53 g/mol | |

| Appearance | Solid (predicted) | [4] |

| CAS Number | 1526860-00-3 (for the 3-carbonitrile derivative) | |

| SMILES | Cc1c(Br)ccc2c(Cl)ccnc12 (for 7-bromo-4-chloro-8-methylquinoline) | [4] |

| InChI Key | UPJFHRDSKRYSLG-UHFFFAOYSA-N (for 7-bromo-4-chloro-8-methylquinoline) | [4] |

Note: Data for the exact isomer 4-Bromo-8-chloro-7-methylquinoline is sparse; properties are derived from closely related isomers and predictive models.

Synthesis and Characterization

A robust and scalable synthesis is critical for any building block. The following section outlines a plausible multi-step synthetic pathway for 4-Bromo-8-chloro-7-methylquinoline, based on well-established quinoline synthesis methodologies.[10][11]

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-stage process: construction of the core quinoline ring system, followed by sequential, regioselective halogenations.

Caption: Proposed synthetic pathway for 4-Bromo-8-chloro-7-methylquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Chloro-7-methylquinolin-4-ol (Gould-Jacobs Reaction)

This foundational step constructs the quinoline core. The reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization is a classic and reliable method.[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-methylaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv).

-

Condensation: Heat the mixture to 120-140°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

-

Cyclization: Add the reaction mixture to a pre-heated solution of diphenyl ether (acting as a high-boiling solvent) at 240-250°C. Maintain this temperature for 30-60 minutes until cyclization is complete (monitored by TLC).

-

Workup: Allow the mixture to cool to room temperature. Add hexanes to precipitate the product. Filter the solid, wash thoroughly with hexanes, and dry under vacuum to yield 8-Chloro-7-methylquinolin-4-ol.

Step 2: Synthesis of 4,8-Dichloro-7-methylquinoline

The hydroxyl group at the 4-position is converted to a more synthetically versatile chloride.

-

Reaction Setup: To a flask containing 8-Chloro-7-methylquinolin-4-ol (1.0 equiv), add phosphorus oxychloride (POCl₃, 5-10 equiv) as both reagent and solvent.

-

Chlorination: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction should become a clear solution.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the aqueous solution with a saturated solution of sodium carbonate or ammonium hydroxide to a pH > 8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 3: Synthesis of 4-Bromo-8-chloro-7-methylquinoline

Regioselective bromination is the final step. The directing effects of the existing substituents must be considered. The quinoline nitrogen deactivates the heterocyclic ring, while the chlorine and methyl groups direct electrophilic substitution on the carbocyclic ring. Bromination is expected to occur at the 4-position, which is activated relative to other positions.

-

Reaction Setup: Dissolve 4,8-Dichloro-7-methylquinoline (1.0 equiv) in a suitable solvent such as acetic acid or a mixture of H₂SO₄/HNO₃.

-

Bromination: Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise at room temperature. Stir the reaction for 12-24 hours.

-

Workup: Pour the reaction mixture into water and neutralize with a base (e.g., NaHCO₃).

-

Purification: Extract the product with an organic solvent, dry, and concentrate. Purify the crude material via column chromatography or recrystallization to obtain the final product.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (doublets, singlets) in the 6.5-8.5 ppm range. A singlet for the methyl group around 2.0-2.5 ppm. The exact chemical shifts and coupling constants would require spectral analysis.[12][13] |

| ¹³C NMR | Signals for aromatic carbons between 110-150 ppm. A signal for the methyl carbon around 15-25 ppm. Quaternary carbons attached to halogens will show distinct chemical shifts.[14] |

| IR Spectroscopy | C=C and C=N stretching vibrations for the quinoline ring in the 1450-1600 cm⁻¹ region. C-H stretching for aromatic and methyl groups around 2900-3100 cm⁻¹. C-Cl and C-Br stretches in the fingerprint region (< 800 cm⁻¹).[12] |

| Mass Spec (HRMS) | A precise mass measurement confirming the molecular formula C₁₀H₇BrClN. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |

Reactivity and Key Transformations in Synthesis

The utility of 4-Bromo-8-chloro-7-methylquinoline lies in its capacity for selective functionalization. The C4-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C8-Cl bond due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This differential reactivity allows for a stepwise approach to building molecular complexity.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents at the 4-position.

General Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-8-chloro-7-methylquinoline (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is indispensable for forming carbon-nitrogen bonds, allowing the installation of primary or secondary amines, which are common features in many pharmaceuticals.[5][15]

General Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-8-chloro-7-methylquinoline (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-4 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv).[6][16][17]

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction: Heat the mixture, typically between 80-120°C, stirring until completion.

-

Workup and Purification: Cool the reaction, quench with water or a saturated NH₄Cl solution, and extract with an organic solvent. Dry the organic phase, concentrate, and purify by column chromatography.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Design

The quinoline scaffold is a well-established "hinge-binder" in many kinase inhibitors, where the ring nitrogen can form a critical hydrogen bond with the kinase hinge region.[1] Molecules derived from 4-Bromo-8-chloro-7-methylquinoline are ideally suited for targeting kinases implicated in diseases like cancer.[3][18]

Strategic Synthesis of a Hypothetical Kinase Inhibitor

Let's consider the design of a hypothetical inhibitor targeting a receptor tyrosine kinase (RTK). A common structural motif involves a substituted aniline group at the 4-position of the quinoline, which provides additional interactions within the ATP-binding pocket.

-

Core Synthesis: Prepare 4-Bromo-8-chloro-7-methylquinoline as described in Section 2.

-

C4-Functionalization (Buchwald-Hartwig): React the building block with a functionalized aniline (e.g., 3-ethynylaniline) using the Buchwald-Hartwig protocol. This step selectively functionalizes the more reactive 4-bromo position.

-

C8-Functionalization (Suzuki): The remaining 8-chloro position could then be functionalized under more forcing Suzuki conditions with a boronic acid to introduce a solubilizing group or a moiety to target a secondary pocket, thereby enhancing selectivity.

This stepwise approach showcases the power of the building block, allowing for the controlled and independent modification of two distinct positions on the quinoline core.

Targeting a Cellular Signaling Pathway

Many kinase inhibitors are designed to disrupt aberrant signaling pathways that drive cell proliferation and survival in cancer. A generic RTK signaling pathway that could be targeted is illustrated below.

Caption: Inhibition of a generic RTK signaling pathway by a quinoline-based inhibitor.

Structure-Activity Relationship (SAR) Insights

The functional handles on 4-Bromo-8-chloro-7-methylquinoline are key to developing SAR.[2]

-

Substituents at C4: Modifications here directly impact interactions in the ATP-binding site. The nature of the amine or aryl group introduced can modulate potency, selectivity against different kinases, and cellular activity.[19][20]

-

Substituents at C8: This position often points towards the solvent-exposed region. Introducing polar or charged groups here can significantly improve aqueous solubility and other pharmacokinetic properties without negatively affecting kinase binding.

-

The 7-Methyl Group: This group can provide beneficial hydrophobic interactions in a specific sub-pocket of the target kinase or can be used to block unwanted metabolism.

Conclusion and Future Perspectives

4-Bromo-8-chloro-7-methylquinoline represents a highly valuable and versatile building block for medicinal chemists. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry point for the synthesis of complex, highly decorated quinoline derivatives. The ability to perform selective, stepwise modifications at the C4 and C8 positions using robust and scalable palladium-catalyzed cross-coupling reactions makes it an ideal scaffold for library synthesis and lead optimization campaigns. As the demand for highly selective and potent targeted therapies continues to grow, particularly in oncology, the strategic use of such powerful building blocks will remain critical to accelerating the drug discovery process. Future work will likely focus on expanding the repertoire of reactions at the 8-chloro position and exploring functionalization of the 7-methyl group to further broaden the accessible chemical space from this remarkable scaffold.

References

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . ChemMedChem. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine . Frontiers in Chemistry. [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress . Organic & Biomolecular Chemistry. [Link]

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines . ACS Omega. [Link]

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines . National Institutes of Health. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS . Purdue University Graduate School. [Link]

-

Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate . Amerigo Scientific. [Link]

-

Quinoline-based small molecules as effective protein kinases inhibitors (Review) . ResearchGate. [Link]

-

Quinoline-based multi-kinase inhibitors approved by FDA . ResearchGate. [Link]

-

Recent Progress in the Synthesis of Quinolines . PubMed. [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies . MDPI. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. [Link]

-

Substituted Quinolines with various based promising anticancer and... . ResearchGate. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

-

7-Bromo-4-chloro-8-methylquinoline PubChem CID 45599380 . PubChem. [Link]

-

7-bromo-2-chloro-4-methylquinoline - C10H7BrClN . ChemSrc. [Link]

-

Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position . PubMed. [Link]

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

8-bromo-4-chloro-7-methylquinoline (C10H7BrClN) . PubChemLite. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Durham University. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

-

Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position . ResearchGate. [Link]

-

7-Bromoquinolin-8-ol | Request PDF . ResearchGate. [Link]

-

Optimization of the model Buchwald-Hartwig reaction... . ResearchGate. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] . YouTube. [Link]

-

Structure Determination of Organic Compounds . University of Nebraska–Lincoln. [Link]

-

Determining a Structure with IR and NMR . YouTube. [Link]

-

8-Bromo-7-methyl-quinoline . 4drugdiscovery.com. [Link]

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 7-Bromo-4-chloro-8-methylquinoline AldrichCPR 1189106-50-0 [sigmaaldrich.cn]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PubChemLite - 8-bromo-4-chloro-7-methylquinoline (C10H7BrClN) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. bionmr.unl.edu [bionmr.unl.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Nucleophilic Substitution at the C4 Position of 4-Bromo-8-chloro-7-methylquinoline

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Importance of C4-Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Functionalization of the quinoline core is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules. Among the various positions on the quinoline ring, the C4 position is of particular strategic importance. Nucleophilic substitution at this site allows for the introduction of a diverse array of functional groups, directly influencing the molecule's biological activity and potential as a therapeutic agent.

This guide focuses on the nucleophilic substitution of 4-Bromo-8-chloro-7-methylquinoline, a substrate poised for selective functionalization. The electron-deficient nature of the pyridine portion of the quinoline nucleus renders the C2 and C4 positions susceptible to nucleophilic attack, especially when bearing a good leaving group like a halogen.[2][3] The bromine atom at C4 serves as an excellent leaving group, making this position the primary target for substitution. Understanding the principles governing this reaction and the practical methodologies for its execution is essential for researchers in drug discovery and synthetic chemistry.

II. Mechanistic Insights: SNAr vs. Catalytic Pathways

The functionalization of 4-Bromo-8-chloro-7-methylquinoline can be approached through two primary mechanistic pathways: direct Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

A. The SNAr Pathway: An Addition-Elimination Mechanism

The most direct route for substitution is the SNAr mechanism. This two-step process is facilitated by the inherent electronic properties of the quinoline ring.[4][5][6]

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, which is activated by the electron-withdrawing effect of the ring nitrogen atom. This attack temporarily breaks the aromaticity of the ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.[6][7]

-

Elimination & Aromatization: The aromaticity is restored as the leaving group (bromide) is expelled, resulting in the net substitution product.

The rate-determining step is typically the initial nucleophilic attack.[6] The presence of electron-withdrawing groups ortho or para to the leaving group can further stabilize the Meisenheimer complex and accelerate the reaction.[4][5] In the quinoline system, the ring nitrogen effectively serves this activating role for the C4 position.[8]

Caption: The two-step Addition-Elimination mechanism of SNAr.

B. Buchwald-Hartwig Amination: A Powerful Catalytic Alternative

When SNAr reactions are sluggish due to weakly nucleophilic amines or less reactive substrates, the Buchwald-Hartwig amination offers a robust, palladium-catalyzed alternative for forming C-N bonds.[9][10] This cross-coupling reaction has a broad substrate scope and often proceeds under milder conditions than high-temperature SNAr.[9][11]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center and is deprotonated by a base.

-

Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[12][13]

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) often providing the best results.[10]

III. Application Notes: Strategic Considerations for Protocol Design

Successful substitution at the C4 position requires careful consideration of several experimental parameters.

-

Nucleophile Selection: A wide range of nucleophiles can be employed.

-

Nitrogen Nucleophiles: Primary and secondary aliphatic and aromatic amines are common. Aliphatic amines are generally more nucleophilic and react more readily than anilines.[14]

-

Oxygen Nucleophiles: Alkoxides and phenoxides can be used, often requiring a strong base like NaH or K₂CO₃ to generate the nucleophile in situ.

-

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and typically react under mild conditions.

-

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, NMP, or dioxane are preferred. These solvents effectively solvate the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity. They are also suitable for the higher temperatures often required for SNAr reactions.[10]

-

Base Requirement: When using N-H containing nucleophiles (e.g., amines), a base is required to neutralize the HBr generated during the reaction. Common choices include inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction rate and outcome.

-

Temperature Control: SNAr reactions on haloquinolines often require elevated temperatures, typically ranging from 80 °C to 150 °C.[2][15] Microwave irradiation can be a highly effective method for accelerating these reactions, often reducing reaction times from hours to minutes.[16]

-

Troubleshooting: Low yields can result from several factors, including poor nucleophilicity, steric hindrance, or suboptimal conditions.[10] If a standard SNAr protocol fails, consider the following:

-

Increase Temperature: Carefully increase the reaction temperature, monitoring for decomposition.

-

Change Solvent/Base: Switch to a more polar solvent (e.g., from DMF to NMP) or a stronger, more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).

-

Switch to a Catalytic Method: For challenging amine couplings, the Buchwald-Hartwig reaction is the recommended alternative.[10][11]

-

IV. Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the C4-amination of 4-Bromo-8-chloro-7-methylquinoline.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a conventional heating method for the reaction with a representative amine, morpholine.

Materials:

-

4-Bromo-8-chloro-7-methylquinoline (1.0 eq)

-

Morpholine (2.0-3.0 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq), finely ground

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Round-bottom flask with reflux condenser

-

Stir plate with heating mantle

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Bromo-8-chloro-7-methylquinoline (1.0 eq) and potassium carbonate (2.5 eq).

-

Add the solvent (DMF or NMP) to create a stirrable suspension (approx. 0.2-0.5 M concentration).

-

Add the amine nucleophile (morpholine, 2.0 eq) to the mixture.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate of the crude product should form.

-

Collect the solid by vacuum filtration, washing thoroughly with water to remove inorganic salts.

-

Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: General experimental workflow for SNAr on 4-bromoquinolines.

V. Data Presentation: Comparative Overview of C4-Substitutions

The following table summarizes conditions for nucleophilic substitution on various C4-haloquinoline scaffolds, providing a reference for reaction optimization.

| Substrate | Nucleophile | Conditions (Base/Catalyst, Solvent, Temp, Time) | Yield (%) | Reference |

| 4,7-Dichloroquinoline | 4-Fluorophenol | PolyDMAP™, Xylene, Reflux, 18h | 86 | [2] |

| 4,7-Dichloroquinoline | Isoeugenol | K₂CO₃, DMF, Reflux, Overnight | 63 | [2] |

| 4-Chloro-quinoline | Morpholine | K₂CO₃, DMF, 120°C, 24h | 92 | [2] |

| 4,7-Dichloroquinoline | N,N-dimethyl-ethane-1,2-diamine | Neat, 120-130°C, 6-8h | Not specified | [15] |

| 4,7-Dichloroquinoline | Butyl amine | Neat, 120-130°C, 6h | Not specified | [15] |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | Ethanol, Reflux | Not specified | [17] |

VI. References

-

BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.

-

BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.

-

Abbas, M., et al. (2022). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

-

Stadlbauer, W., et al. (2003). Nucleophilic Introduction of Functional Carbon Substituents into Quinolines, Quinolones and Related Heterocycles. ECSOC-7.

-

Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

-

ResearchGate. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.

-

Manohar, S., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.

-

Corcoran, P. N., & Tepe, J. J. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

-

Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube.

-

Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

-

BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Polyhalogenated Quinoline Reactions.

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

-

Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling.

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

-

BYJU'S. (n.d.). Nucleophilic aromatic substitution.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution.

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.

-

YouTube. (2020). Reactivity of Quinoline.

-

BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of bromoquinolines.

-

Rodrigues, F. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.

-

PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

-

Chemguide. (n.d.). amines as nucleophiles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. byjus.com [byjus.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 17. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving reaction yields for 4-Bromo-8-chloro-7-methylquinoline synthesis

The following technical guide is structured as a specialized support resource for the synthesis of 4-Bromo-8-chloro-7-methylquinoline . It is designed to address the specific electronic and steric challenges posed by the 8-chloro-7-methyl substitution pattern.

Topic: High-Yield Synthesis of 4-Bromo-8-chloro-7-methylquinoline Ticket ID: #Q-Br-8Cl7Me-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Workflow Visualization

The synthesis of 4-bromo-8-chloro-7-methylquinoline presents a unique challenge due to the ortho-chloro substituent (position 8 in the final ring) originating from the starting aniline. This substituent exerts steric hindrance during the initial condensation step and can electronically deactivate the ring during the thermal cyclization.

The optimized route utilizes the Gould-Jacobs reaction , followed by a critical bromination step using phosphoryl bromide (

Synthesis Workflow (DOT Visualization)

Caption: Optimized Gould-Jacobs pathway for 4-bromo-8-chloro-7-methylquinoline synthesis, highlighting critical intermediates.

Troubleshooting Guide & FAQs

This section addresses specific failure points reported by researchers working with ortho-substituted anilines.

Phase 1: Enamine Formation (Condensation)

Issue: Low conversion of starting aniline to the enamine intermediate. Diagnosis: The chlorine atom at the 2-position of the starting aniline (2-chloro-3-methylaniline) creates steric bulk near the nucleophilic nitrogen. This hinders the attack on the EMME vinyl carbon. Corrective Protocol:

-

Solvent-Free Approach: Do not use ethanol as a solvent. Run the reaction neat (solvent-free) with a slight excess of EMME (1.1 equiv).

-

Temperature Ramp: Heat to 120–130°C. The reaction is driven by the removal of ethanol.

-

Vacuum Assist: Apply weak vacuum (approx. 200 mbar) periodically to strip off the generated ethanol, shifting the equilibrium toward the enamine.

Phase 2: Thermal Cyclization

Issue: Formation of "black tar" or low yield during cyclization. Diagnosis: Incomplete cyclization or polymerization due to insufficient temperature or oxidation. The 8-chloro substituent deactivates the ring, raising the activation energy required for the electrophilic aromatic substitution step. Corrective Protocol:

-

Temperature Floor: The internal temperature must exceed 250°C .

-

Dilution Factor: High concentration favors polymerization. Use Dowtherm A (or Diphenyl ether) at a dilution of 10–15 mL per gram of substrate.

-

Addition Method: Do not mix cold. Add the enamine dropwise to the already boiling Dowtherm A. This ensures "instant" cyclization and minimizes side reactions.

Phase 3: Bromination (The Critical Step)

Issue: Gummy, insoluble solids during workup of the POBr3 reaction. Diagnosis: This is caused by the formation of polyphosphoric acid byproducts upon quenching with water or strong base (NaOH). These encapsulate the product and make extraction impossible. Corrective Protocol:

-

Reagent Quality: Ensure

is free-flowing and white. Yellow/orange samples contain free -

The "Soft Quench": Never quench directly with NaOH.

-

Cool reaction mixture to 0°C.

-

Pour slowly onto crushed ice/solid

mixture . -

Allow the hydrolysis of phosphoryl bromides to proceed slowly before adjusting pH.

-

-

Solvent Choice: If the quinolinone is insoluble in standard solvents, use Toluene or 1,2-Dichloroethane (DCE) as the reaction medium.

Optimized Experimental Protocol

Objective: Synthesis of 4-Bromo-8-chloro-7-methylquinoline (Scale: 10g basis)

Step 1: Synthesis of 8-Chloro-7-methylquinolin-4(1H)-one

-

Condensation: Mix 2-chloro-3-methylaniline (1.0 eq) and EMME (1.1 eq) in a flask equipped with a Dean-Stark trap. Heat to 140°C for 2 hours, removing ethanol.

-

Cyclization: Heat Dowtherm A (10 volumes) to reflux (~257°C). Add the crude enamine dropwise over 20 minutes. Reflux for 45 minutes.

-

Isolation: Cool to room temperature. Dilute with Hexanes (10 volumes). The product (ester) will precipitate. Filter and wash with hexanes.

-

Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify with HCl to precipitate the carboxylic acid.

-

Decarboxylation: Heat the dry carboxylic acid in Diphenyl ether at 250°C until

evolution ceases (approx. 30-60 mins). Cool and precipitate with hexanes to obtain the 4-quinolinone intermediate .

Step 2: Bromination to Target

-

Setup: In a dry flask under Argon, suspend dried 8-chloro-7-methylquinolin-4(1H)-one (1.0 eq) in anhydrous Toluene (or DCE).

-

Activation: Add

(1.5 eq) in one portion. -

Reaction: Heat to 110°C (reflux). Monitor by TLC/LCMS. The suspension should clear as the reaction proceeds.

-

Note: If reaction stalls, add 0.1 eq of DMF as a catalyst (Vilsmeier-Haack type activation).

-

-

Workup (Critical):

-

Purification: Recrystallize from Ethanol/Acetonitrile or purify via flash chromatography (Hexane/EtOAc).

Quantitative Data & Benchmarking

Table 1: Solvent & Temperature Effects on Cyclization Yield

| Solvent | Boiling Point | Method | Yield (Isolated) | Notes |

| Ethanol | 78°C | Reflux | 0% | Temp too low for cyclization. |

| Mineral Oil | >300°C | Heating | 35% | Difficult workup; product trapped in oil. |

| Dowtherm A | 257°C | Dropwise Addn | 82% | Optimal. Clean precipitation with hexanes. |

| Diphenyl Ether | 258°C | Batch Mix | 65% | Batch mixing leads to polymerization. |

Table 2: Bromination Reagent Comparison

| Reagent | Conditions | Yield | Purity | Comment |

| Neat, 140°C | 40% | Low | Significant resinification/tars. | |

| Melt, 100°C | 55% | Med | Hard to handle; very moisture sensitive. | |

| Toluene, 110°C | 88% | High | Cleanest conversion; easiest workup. |

References

-

Biotage. (2011). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C. Retrieved from [Link]

-

Manac Inc. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Deoxy Bromination Reagent Guide. Retrieved from [Link]

-

Chempros (Reddit Community). (2025). Workup for POBr3: Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-8-chloro-7-methylquinoline

Executive Summary & Molecule Profile

Target Molecule: 4-Bromo-8-chloro-7-methylquinoline Primary Application: Intermediate for kinase inhibitors, antimalarials, and protein degrader building blocks (PROTACs). Critical Challenge: The installation of the bromine at the C4 position (typically via phosphorous oxybromide/tribromide mediated bromination of the 4-hydroxy precursor) generates significant phosphorous byproducts and hydrobromic acid. Improper workup results in the formation of intractable "black tars" and rapid hydrolysis back to the starting material.

Physicochemical Profile

| Property | Characteristic | Implication for Purification |

| Polarity | Moderate (LogP ~3.5–4.0) | Soluble in DCM, EtOAc; Insoluble in water. |

| Basicity | Weakly basic (Pyridine nitrogen) | Forms salts with mineral acids; requires pH adjustment >9 for extraction. |

| Reactivity | C4-Br bond is labile to hydrolysis | Avoid prolonged exposure to acidic aqueous media at high temperatures. |

| Solubility | Low in Hexanes/Heptane | "Crash-out" crystallization strategies are highly effective. |

Master Purification Workflow

The following workflow describes the standard industrial approach to isolating the 4-bromo intermediate from a POBr

Figure 1: Standard workup and purification logic flow for 4-bromoquinoline intermediates. Note the critical decision point based on the physical state of the crude isolate.

Troubleshooting Guide (Q&A)

Phase 1: Quenching & Isolation (The "Tar" Problem)

Q1: Upon quenching the POBr

-

Dilute First: Do not quench the neat reaction. Dilute the reaction mixture with DCM or Toluene before adding water. This acts as a heat sink.

-

Reverse Quench: Pour the reaction mixture slowly into a stirred slurry of Ice/NaHCO

, not the other way around. This ensures the pH stays controlled and heat dissipates instantly. -

Rescue: If you already have tar, dissolve it in a large volume of DCM (dichloromethane), sonicate, and wash with 1M NaOH. The tar often consists of trapped inorganic salts and protonated product.

Q2: I see a persistent spot on TLC at the baseline (R

-

Wash: The 4-hydroxy impurity is amphoteric but generally more soluble in basic aqueous media than the 4-bromo product. A thorough wash of your organic layer with 1M NaOH (pH 12) can pull the unreacted starting material back into the aqueous phase as the phenolate/enolate anion.

-